molecular formula C26H19NO4 B5805257 (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid

(benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid

Cat. No. B5805257
M. Wt: 409.4 g/mol
InChI Key: RPCAEQHDNJJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid, also known as BDPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDPAA is a pyran-based compound with a benzoylamino group attached to one end and an acetic acid group attached to the other end.

Mechanism of Action

The mechanism of action of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the Akt/mTOR pathway, which is a key signaling pathway in cancer cells. It has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and angiogenesis. It has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid in lab experiments is its relatively simple synthesis method. However, the low yield of this synthesis method can be a limitation. Another limitation is the lack of understanding of the mechanism of action of this compound, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid. One direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the effects of this compound on different types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in cancer treatment.

Synthesis Methods

The synthesis of (benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid involves the condensation of 2,6-diphenyl-4H-pyran-4-one with benzoyl glycine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield this compound. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

(benzoylamino)(2,6-diphenyl-4H-pyran-4-ylidene)acetic acid has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-25(20-14-8-3-9-15-20)27-24(26(29)30)21-16-22(18-10-4-1-5-11-18)31-23(17-21)19-12-6-2-7-13-19/h1-17H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCAEQHDNJJIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)O)NC(=O)C3=CC=CC=C3)C=C(O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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